molecular formula C18H16ClNO B12591270 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-94-0

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12591270
CAS No.: 648896-94-0
M. Wt: 297.8 g/mol
InChI Key: BKPORMWPERZITO-UHFFFAOYSA-N
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Description

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is a substituted quinoline derivative characterized by a chlorine atom at position 5, a phenyl group at position 7, and an isopropyloxy group at position 8 of the quinoline scaffold. Quinolines are well-known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-94-0

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

5-chloro-7-phenyl-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H16ClNO/c1-12(2)21-18-15(13-7-4-3-5-8-13)11-16(19)14-9-6-10-20-17(14)18/h3-12H,1-2H3

InChI Key

BKPORMWPERZITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3)Cl)C=CC=N2

Origin of Product

United States

Preparation Methods

Chlorination and Etherification

This method typically involves:

  • Starting Materials :

    • 4-chloroaniline
    • Isopropanol
    • Chlorinating agents (e.g., phosphorus oxychloride)
  • Procedure :

    • Dissolve 4-chloroaniline in an appropriate solvent.
    • Add the chlorinating agent slowly while maintaining a controlled temperature.
    • After chlorination, introduce isopropanol to facilitate etherification.
    • Heat the mixture under reflux for several hours.

Boric Acid Method

This innovative approach includes:

  • Starting Materials :

    • 4-chloro-2-aminophenol
    • Glycerol
    • Concentrated sulfuric acid
    • Boric acid as an additive
  • Procedure :

    • Combine the starting materials in a reaction vessel.
    • Gradually add concentrated sulfuric acid while controlling the temperature between 110°C and 140°C.
    • Introduce boric acid to mitigate tar formation and enhance yield.

Summary of Preparation Methods

Method Key Reagents Temperature Range Yield (%)
Chlorination & Etherification Chlorinating agents, Isopropanol Reflux Variable
Boric Acid Method Glycerol, Sulfuric acid, Boric acid 110°C - 140°C Improved

After synthesis, purification is crucial for obtaining high-purity products:

  • Neutralization : The reaction mixture is neutralized using sodium hydroxide or ammonium hydroxide to adjust the pH to neutral levels.

  • Filtration : The crude product is filtered to separate impurities.

  • Decolorization : Activated carbon may be added to remove color impurities.

Recent studies have demonstrated that using boric acid significantly improves both yield and safety during the synthesis of quinoline derivatives. By reducing tar formation and enhancing reaction efficiency, this method presents a promising alternative for industrial applications.

Key Findings

Study Reference Yield Improvement (%) Notes
Patent CN108191753A Up to 20% Enhanced yield with boric acid
Patent CN108610288B Not specified Focus on safety and reduced waste production

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for the development of new antibiotics. Quinoline derivatives have been shown to inhibit bacterial growth, and structural modifications, such as those found in 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline, may enhance this activity. Studies suggest that compounds with similar structures can effectively target cell division proteins in bacteria, leading to their potential use against resistant strains .

Antiviral Activity
Research has indicated that quinoline derivatives possess antiviral properties. For instance, compounds derived from 8-hydroxyquinoline have demonstrated effectiveness against viruses like dengue and potentially COVID-19. The unique structure of this compound may allow it to interact with viral enzymes or host cell receptors, inhibiting viral replication .

Anticancer Potential
The compound's ability to inhibit topoisomerases—enzymes essential for DNA replication—positions it as a promising anticancer agent. Quinoline derivatives have been studied for their cytotoxic effects on various cancer cell lines, including multidrug-resistant strains. The specific substituents on this compound may enhance its efficacy in targeting cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several chemical reactions that can be optimized for efficiency and yield. The structural features of this compound contribute significantly to its biological activity. For example, the presence of the isopropoxy group at the 8-position enhances solubility and biological interaction potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralPotential activity against dengue and COVID viruses
AnticancerInhibits topoisomerases; cytotoxic to cancer cells

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a study evaluating various quinoline derivatives, this compound showed significant inhibition zones against Staphylococcus aureus and other pathogenic bacteria. These findings suggest its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of quinoline derivatives on multidrug-resistant cancer cell lines demonstrated that this compound could effectively reduce cell viability in resistant strains, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted quinolines exhibit significant variations in physicochemical and biological properties depending on the nature and position of substituents. Below is a detailed comparison of 5-chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Key Structural Differences
This compound Cl (5), Ph (7), O-iPr (8) Reference compound with balanced lipophilicity.
7-Chloro-5-tosylquinolin-8-ol Cl (7), Ts (5), OH (8) Sulfonyl group increases polarity; hydroxyl enhances hydrogen-bonding capacity.
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol F (7), SO₂(4-F-Ph) (5), OH (8) Fluorine and sulfonyl groups enhance metabolic stability but reduce solubility.
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol Cl (5), morpholino-Ph-CH₂ (7), OH (8) Morpholino group introduces basicity, potentially improving solubility.
5-Chloro-8-(benzyloxy)-7-allylquinoline Cl (5), BnO (8), allyl (7) Allyl and benzyloxy groups increase steric bulk, affecting binding affinity.

Physicochemical Properties

Property Target Compound 7-Fluoro-5-sulfonylquinoline 5-Chloro-8-(benzyloxy)-7-allylquinoline
Molecular Weight ~309.8 g/mol 412.0 g/mol 309.8 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (polar sulfonyl group) ~4.1 (highly lipophilic)
Solubility Low in water Moderate in polar solvents Very low in water

Key Research Findings

Substituent Position Matters : Chlorine at position 5 (vs. 7) optimizes steric compatibility with enzyme active sites, as seen in COMT inhibitors .

Oxygenated Groups: Isopropyloxy (O-iPr) provides a balance between lipophilicity and metabolic stability compared to benzyloxy (BnO), which is prone to oxidative cleavage .

Synthetic Flexibility : Palladium-catalyzed cross-coupling reactions enable efficient introduction of aryl and alkoxy groups, though sulfonation requires stringent conditions .

Biological Activity

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline, a synthetic organic compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNC_{17}H_{16}ClN with a molecular weight of approximately 285.77 g/mol. Its structure includes a quinoline core substituted with a chloro group and an isopropoxy group, which are significant for its biological properties.

Property Detail
Molecular Formula C17H16ClNC_{17}H_{16}ClN
Molecular Weight 285.77 g/mol
Key Functional Groups Chloro, Isopropoxy

Biological Activities

Quinoline derivatives, including this compound, are known for their antimicrobial , antiviral , and anticancer properties. The specific biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Quinoline derivatives have been investigated for their potential against viral infections, including those caused by the herpes virus and HIV. The structural features of this compound may enhance its efficacy against viral targets .
  • Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving the modulation of DNA metabolism and repair pathways. Quinoline derivatives have been shown to inhibit topoisomerases, which are crucial for DNA replication .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.
  • Receptor Modulation : It may also modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives similar to 5-Chloro-7-phenyl-8-[(propan-2-yloxy]quinoline:

  • Anticancer Studies : A study reported that quinoline derivatives exhibited significant antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of quinoline derivatives against multi-drug resistant strains, demonstrating minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
  • Broad Spectrum Activity : A comprehensive review noted that quinoline derivatives not only exhibit anticancer properties but also possess antimalarial, antibacterial, and antifungal activities, emphasizing their therapeutic potential across various conditions .

Q & A

Basic: What are the common synthetic routes for 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline, and how can reaction conditions be optimized?

The synthesis of substituted quinolines often involves multi-step protocols. For example, outlines a three-step synthesis starting from 8-benzyloxy-7-fluoro-5-(p-tolylsulfanyl)quinoline, including deprotection and nucleophilic substitution. Key optimizations include:

  • Temperature control : Reactions at 0°C (e.g., mCPBA-mediated oxidation) minimize side reactions.
  • Catalyst selection : Triethylamine as a base facilitates deprotonation in nucleophilic substitutions.
  • Purification : Neutralization with NaOH followed by solvent removal and recrystallization improves yield (89% in step 2).
    For analogous compounds, highlights HCl and formaldehyde for introducing chloromethyl groups, suggesting acidic conditions may stabilize intermediates.

Basic: How should researchers characterize this compound to confirm structural fidelity?

Characterization requires a combination of spectral and analytical methods:

  • NMR : Identify substituent positions (e.g., phenyl at C7, isopropoxy at C8) via coupling patterns and chemical shifts.
  • Mass spectrometry : Confirm molecular weight (e.g., reports intermediates with exact masses validated by MS).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as seen in for quinoxaline derivatives.
  • Elemental analysis : Verify purity, especially after recrystallization steps.

Advanced: How can contradictory data in synthetic yields or byproduct formation be resolved?

Conflicting results often arise from variations in reaction conditions or impurity profiles. For example:

  • Solvent effects : uses dioxane for acid-mediated deprotection, but THF or DMF may alter reaction rates.
  • Catalyst loading : Organocatalysts like DABCO ( ) require precise stoichiometry to avoid over-activation of intermediates.
  • Byproduct analysis : Use LC-MS or TLC to track side products. If a step yields <90% purity (e.g., ), consider column chromatography or reprecipitation.

Advanced: What strategies are effective for functionalizing the quinoline core to enhance biological activity?

Functionalization often targets the 8-hydroxy or 5-chloro positions:

  • Mannich reactions : demonstrates introducing aminomethyl groups at C7 via paraformaldehyde and amines, which could improve solubility or target binding.
  • Suzuki coupling : employs Pd catalysts for aryl group introduction, applicable for attaching bioactive phenyl groups.
  • Protecting groups : Benzyl or tosyl groups ( ) protect reactive sites during multi-step syntheses.

Basic: What safety protocols are critical when handling this compound?

Safety data sheets ( ) emphasize:

  • Personal protective equipment (PPE) : Nitrile gloves (EN374 standard) and respiratory protection (NIOSH P95) to avoid inhalation of dust.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM in ).
  • Emergency measures : For skin contact, wash immediately with soap/water; for ingestion, do NOT induce vomiting ( ).

Advanced: How does the isopropoxy group at C8 influence physicochemical properties or reactivity?

The isopropoxy group:

  • Steric effects : Hinders nucleophilic attack at C8, directing reactivity to C5 or C7 ( ).
  • Lipophilicity : Increases logP, potentially enhancing membrane permeability (compare with , where substituents affect bioavailability).
  • Hydrogen bonding : The ether oxygen may participate in weak interactions with biological targets.

Basic: What are the best practices for reporting synthetic procedures in publications?

Follow IUPAC conventions ( ):

  • Compound numbering : Define numerical identifiers (e.g., "compound 1 ") at first mention.
  • Precision : Report yields to two decimal places (e.g., 92.00% vs. "92%") and use scientific notation for low concentrations (e.g., 2.3 × 10⁻⁴ mM).
  • Reproducibility : Specify solvent grades, catalyst sources, and reaction scales.

Advanced: How can computational methods predict the pharmacological potential of this compound?

  • Docking studies : Model interactions with targets like catechol-O-methyltransferase ( ) or bacterial topoisomerases ( ).
  • QSAR : Correlate substituent electronic effects (e.g., chloro at C5) with activity trends observed in .
  • ADMET prediction : Use tools like SwissADME to assess absorption risks linked to the isopropoxy group’s hydrophobicity.

Advanced: What mechanistic insights explain the role of organocatalysts in quinoline synthesis?

proposes that DABCO activates electrophilic intermediates (e.g., 5-(chloroacetyl)quinoline), enabling regioselective coupling with enaminones. Key considerations:

  • Catalyst-substrate binding : Hydrogen bonding between DABCO and chloroacetyl groups stabilizes transition states.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst efficacy by stabilizing ionic intermediates.

Basic: How should researchers address gaps in toxicity or ecotoxicity data for this compound?

Given limited data ( ):

  • In vitro assays : Use HepG2 cells for acute toxicity screening.
  • Environmental testing : Perform OECD 301D biodegradation tests if the compound enters waste streams.
  • Precautionary principle : Treat the compound as hazardous until characterized, per .

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